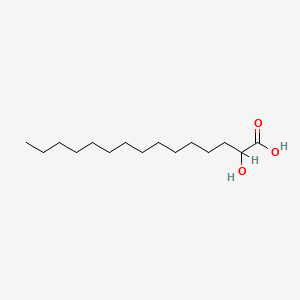

2-Hydroxypentadecanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-hydroxypentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKASEPJANRVKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947933 | |

| Record name | 2-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2507-54-2 | |

| Record name | 2-Hydroxypentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2507-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of 2 Hydroxypentadecanoic Acid

Microbial Origins and Isolation Studies

Microorganisms, including a range of fungi, yeasts, and bacteria, are primary sources for the identification of 2-Hydroxypentadecanoic acid. Research has focused on isolating and characterizing this compound from various microbial cultures, revealing its role as a metabolite and its structural forms.

The kingdom of fungi presents a rich source of diverse secondary metabolites, including various hydroxy fatty acids.

Lentinula edodes : The shiitake mushroom, Lentinula edodes, has been a subject of study regarding its lipid composition during different growth stages. In the differentiating tissues of this edible basidiomycete, specifically the primordia (the initial stage of mushroom development), the proportion of this compound within cerebrosides was found to increase. nih.govebi.ac.uk This increase was observed in conjunction with a decrease in 2-hydroxyoctadecanoic acid, suggesting a specific role for these lipids in the process of fruiting-body formation. nih.govresearchgate.net

Aspergillus, Rhizopus, Geotrichum, and Penicillium species : A study analyzing the secondary metabolites of several fungal species, including Aspergillus niger, Aspergillus fumigatus, Aspergillus candidus, Rhizopus sp., Geotrichum candidum, and Penicillium chrysogenum, confirmed the presence of nine different hydroxy acids among them. chemicalpapers.comresearchgate.net While the study identified 22-hydroxydocosanoic acid as the most abundant hydroxy acid in most of these species, the specific presence of this compound was not explicitly detailed in the findings. chemicalpapers.comresearchgate.net These genera are known producers of a wide array of organic acids and other metabolites. nih.govoxoid.com

| Fungus | Key Finding Related to this compound | Reference |

|---|---|---|

| Lentinula edodes | Increased proportion found in the cerebrosides of primordia during fruiting-body formation. | nih.govebi.ac.uk |

| Aspergillus species | Analyzed for the presence of hydroxy acids; nine distinct hydroxy acids were identified across the studied fungi. | chemicalpapers.comresearchgate.net |

| Rhizopus species | Analyzed for the presence of hydroxy acids; nine distinct hydroxy acids were identified across the studied fungi. | chemicalpapers.comresearchgate.net |

| Geotrichum candidum | Analyzed for the presence of hydroxy acids; nine distinct hydroxy acids were identified across the studied fungi. | chemicalpapers.comresearchgate.net |

| Penicillium chrysogenum | Analyzed for the presence of hydroxy acids; nine distinct hydroxy acids were identified across the studied fungi. | chemicalpapers.comresearchgate.net |

Certain yeasts are known to produce and excrete free hydroxy fatty acids into their culture medium.

Hansenula sydowiorum : Research into yeasts that produce free hydroxy fatty acids has identified Hansenula sydowiorum as a notable example. uwo.ca Studies on the related yeast Saccharomycopsis fibuligera showed it produces a mixture of C14 to C18 2-D-hydroxy fatty acids. asm.org The 2-D-hydroxy acid profile of H. sydowiorum is reported to be similar to that of S. fibuligera but with a somewhat higher proportion of the C15 component, indicating the production of 2-D-hydroxypentadecanoic acid. asm.org This highlights the production of a specific stereoisomer by these yeasts.

| Yeast | Finding | Stereoisomeric Form | Reference |

|---|---|---|---|

| Hansenula sydowiorum | Produces a mixture of C14-C18 2-D-hydroxy fatty acids with a notable C15 component. | 2-D-hydroxy | uwo.caasm.org |

| Saccharomycopsis fibuligera | Produces extracellular C14-C18 2-D-hydroxy fatty acids. | 2-D-hydroxy | asm.org |

The investigation of bacterial lipids has revealed the presence of various hydroxy fatty acids, although the specific identification of this compound is not always confirmed.

Thiobacillus thiooxidans : Detailed analysis of an ornithine-containing lipid from the bacterium Thiobacillus thiooxidans (now reclassified as Acidithiobacillus thiooxidans) did not identify this compound. unl.eduunl.edunih.gov Instead, the lipid was found to contain methyl cis-11,12-methylene-2-hydroxyoctadecanoate and 3-hydroxyhexadecanoic acid as its major fatty acid components. unl.eduunl.eduresearchgate.net

Paenibacillus strains : Several strains of Paenibacillus, such as Paenibacillus polymyxa, are known to produce a family of antifungal lipopeptides called fusaricidins. frontiersin.orgnih.govdoaj.org The invariable lipid component of these molecules is 15-guanidino-3-hydroxypentadecanoic acid. frontiersin.orgnih.govbeilstein-journals.org This compound is a derivative of pentadecanoic acid, but it is hydroxylated at the third position (C-3) rather than the second (C-2). beilstein-journals.orgnih.gov

Yeast Production and Stereoisomeric Forms (e.g., Hansenula sydowiorum)

Plant and Algal Occurrence

The presence of this compound in the plant kingdom is less documented and appears to be context-specific, particularly in relation to plant-microbe interactions.

Broccoli : Studies on the free fatty acid composition of broccoli (Brassica oleracea L. var. italica) tissues, including roots, leaves, and florets, have been conducted. nih.govdntb.gov.uamdpi.com While these analyses successfully identified the presence of other hydroxy fatty acids, specifically 16- and 2-hydroxypalmitic acid (a C16 hydroxy fatty acid), they did not report the detection of this compound. nih.govdntb.gov.uamdpi.comresearchgate.net

Carrot root exudates and Gigaspora gigantea : Root exudates from carrots have been found to contain 2-hydroxy fatty acids that influence the growth of the arbuscular mycorrhizal fungus Gigaspora gigantea. nih.govannualreviews.orgnih.gov Specifically, research has shown that 2-hydroxytetradecanoic acid (C14) and, to a lesser extent, 2-hydroxydodecanoic acid (C12) can induce a hyphal branching response in this fungus. nih.govnih.gov However, this effect is chain-length dependent, and other tested 2-hydroxy fatty acids, such as 2-hydroxydecanoic acid (C10) and 2-hydroxyhexadecanoic acid (C16), did not elicit the same response. nih.gov The presence or specific activity of this compound (C15) in this interaction has not been reported in these studies. researchgate.netresearchgate.net

| Source/Interaction | Key Finding | Reference |

|---|---|---|

| Broccoli (Brassica oleracea) | Tissues contain 2-hydroxypalmitic acid (C16), but this compound (C15) has not been reported. | nih.govresearchgate.net |

| Carrot Root Exudates & Gigaspora gigantea | Exudates contain 2-hydroxy fatty acids (C12, C14) that stimulate hyphal branching in the fungus; the effect is chain-length specific, and C15 has not been implicated. | nih.govnih.gov |

Root Exudate Constituents and Fungal Interactions (e.g., Carrot root exudates, Gigaspora gigantea)

Animal and Mammalian System Detection

Direct detection of free this compound in human biological fluids like blood serum is not widely reported in scientific literature. However, its parent fatty acid, pentadecanoic acid, has been identified as a human blood serum metabolite. ebi.ac.ukebi.ac.uk Fatty acids are typically present in the blood in either their free, non-esterified form (FFA) or as part of more complex lipid molecules. mdpi.com Studies profiling fatty acids in human plasma have identified various saturated and unsaturated fatty acids, though specific mention of this compound is often absent. mdpi.com

Closely related compounds, however, have been found. For example, 2-hydroxyhexadecanoic acid has been identified in human plasma. researchgate.net Another medium-chain alpha-hydroxy acid, 2-hydroxydodecanoic acid, has also been detected in human blood. The presence of these related alpha-hydroxy fatty acids in human circulation points to the possibility of endogenous metabolic pathways or dietary absorption of these types of lipids.

This compound has been identified as a component of complex lipids, particularly within the brain. lipidbank.jp It was first prepared from a cerebroside fraction that was partially soluble in petroleum benzin. lipidbank.jp Cerebrosides are a type of glycosphingolipid found predominantly in the nervous tissue of animals. gerli.comgerli.comgerli.com These lipids are crucial components of the myelin sheath, which insulates nerve cells.

The general class of 2-hydroxy fatty acids is a known constituent of the ceramide portion of cerebrosides. gerli.comgerli.comgerli.com The presence of these fatty acids is a distinctive feature of specialized tissues like the brain. gerli.com Research has established methods for the specific isolation and analysis of 2-hydroxy fatty acids from brain lipids, underscoring their importance in neurochemistry. researchgate.net

Biosynthesis and Metabolic Pathways of 2 Hydroxypentadecanoic Acid

Precursor Utilization and Conversion Mechanisms

The primary route to 2-hydroxypentadecanoic acid involves the modification of existing fatty acid chains.

Derivation from Pentadecanoic Acid and Related Fatty Acids

This compound is derived from pentadecanoic acid through a hydroxylation reaction. ebi.ac.uk This process is a key step in the alpha-oxidation of straight-chain fatty acids. mdpi.com In this pathway, the fatty acid is hydroxylated at the alpha-carbon (C-2) position. mdpi.comuniprot.org

Additionally, there is evidence of a metabolic pathway where phytosphingosine (B30862) is converted to 2-hydroxypalmitic acid, which is then metabolized into pentadecanoic acid. scispace.comnih.gov This suggests a potential link between the metabolism of sphingolipids and the generation of odd-chain fatty acids, with 2-hydroxy fatty acids acting as intermediates. nih.govcaymanchem.com

Enzymatic Hydroxylation of Fatty Acids

The introduction of a hydroxyl group onto the fatty acid backbone is a critical enzymatic step. This is primarily carried out by hydroxylase enzymes. The alpha-oxidation of straight-chain fatty acids, for instance, is initiated by the 2-hydroxylation of the fatty acid by the enzyme fatty acid 2-hydroxylase (FA2H). mdpi.com This process is essential for the synthesis of 2-hydroxy fatty acids, which are important components of various lipids, particularly sphingolipids found in neural tissues and the epidermis. uniprot.orgresearchgate.net

Enzyme Systems Involved in Biosynthesis

Several enzyme systems are implicated in the biosynthesis of this compound, each with distinct roles and specificities.

Fatty Acid 2-Hydroxylase (FA2H) Activity and Substrate Specificity

Fatty acid 2-hydroxylase (FA2H) is a key enzyme that catalyzes the hydroxylation of free fatty acids at the C-2 position, leading to the production of 2-hydroxy fatty acids. uniprot.orgwikipedia.org This enzyme is stereospecific, producing (R)-2-hydroxy fatty acids. nih.govuniprot.org FA2H is crucial for the synthesis of galactosphingolipids, which are abundant in the myelin sheath. researchgate.netuniprot.org

The enzyme exhibits activity towards a range of fatty acid substrates. While it can hydroxylate various fatty acids, its efficiency can differ depending on the chain length. uniprot.orgoup.com For instance, in Arabidopsis, one isoform (AtFAH1) hydroxylates a broad range of fatty acids, particularly very-long-chain fatty acids, while another (AtFAH2) shows a preference for palmitic acid. oup.com In mammals, FA2H is considered to have broad substrate specificity. oup.comresearchgate.net Mutations in the FA2H gene can lead to a neurodegenerative disorder known as fatty acid hydroxylase-associated neurodegeneration (FAHN) or hereditary spastic paraplegia 35 (SPG35), highlighting the enzyme's critical role in the nervous system. researchgate.netmdpi.com

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases involved in the metabolism of a wide variety of compounds, including fatty acids. researchgate.net While not directly part of the beta-oxidation cycle, they are crucial for forming hydroxy fatty acids. researchgate.netnih.gov

Certain CYP enzymes can hydroxylate fatty acids at various positions. For example, CYP102A1 (P450 BM3) from Bacillus megaterium can hydroxylate pentadecanoic acid to produce a mixture of 12-, 13-, and 14-hydroxypentadecanoic acids. nih.govasm.org This enzyme is known to hydroxylate long-chain fatty acids at the ω-1, ω-2, and ω-3 positions. nih.govasm.org Another example is CYP168A1 from Pseudomonas aeruginosa, which hydroxylates saturated fatty acids at both the ω-1 and ω-2 positions. nih.gov In plants, CYP enzymes are also involved in fatty acid hydroxylation for the synthesis of cutin and sporopollenin. researchgate.netoup.comnih.gov

Table 1: Examples of Cytochrome P450 Enzymes in Fatty Acid Hydroxylation

| Enzyme | Organism | Substrate(s) | Product(s) |

|---|---|---|---|

| CYP102A1 (P450 BM3) | Bacillus megaterium | Pentadecanoic acid | 12-, 13-, and 14-hydroxypentadecanoic acids. nih.govasm.org |

| CYP168A1 | Pseudomonas aeruginosa | Saturated fatty acids (e.g., palmitic acid, stearic acid) | ω-1 and ω-2 hydroxy fatty acids. nih.gov |

| CYP704B1 | Arabidopsis thaliana | Long-chain fatty acids | ω-hydroxy fatty acids. oup.com |

| CYP703A2 | Arabidopsis thaliana | Lauric acid (C12:0) | In-chain hydroxylated lauric acid. oup.com |

| CYP704B2 | Rice (Oryza sativa) | C16 and C18 fatty acids | ω-hydroxylated fatty acids. nih.gov |

Fatty Acid Hydratases in Biosynthetic Processes

Fatty acid hydratases (FAHs) are another class of enzymes that can produce hydroxy fatty acids. nih.govmdpi.com These enzymes catalyze the addition of a water molecule across a double bond in unsaturated fatty acids. researchgate.netresearchgate.net For instance, oleic acid can be hydrated to 10-hydroxystearic acid. gsartor.org While much of the research on fatty acid hydratases has focused on their action on unsaturated fatty acids to produce hydroxy fatty acids at positions other than C-2, they represent an important enzymatic route for fatty acid hydroxylation in various microorganisms. nih.govmdpi.com

Integration within Lipid Metabolic Networks

Metabolism within Sphingolipid Pathways

This compound is closely linked to the metabolism of sphingolipids, which are essential components of cell membranes with roles in signal transduction and cell recognition. reactome.orgacs.org Sphingolipids are derived from long-chain sphingoid bases, with sphingosine (B13886) being the most common in mammals. reactome.org The degradation of certain sphingolipids, particularly phytosphingosine, can lead to the formation of 2-hydroxy fatty acids. nih.govnih.gov Phytosphingosine, an 18-carbon sphingoid base, is metabolized into 2-hydroxypalmitic acid, which is a 16-carbon 2-hydroxy fatty acid. nih.gov This process highlights the integration of 2-hydroxy fatty acids into the broader network of sphingolipid catabolism.

Intermediacy in Phytosphingosine Degradation to Odd-Numbered Fatty Acids

A key metabolic role of this compound's precursor, 2-hydroxypalmitic acid, is its position as an intermediate in the degradation of phytosphingosine to odd-numbered fatty acids. nih.govnih.gov The degradation pathway of phytosphingosine, which contains 18 carbons, results in the formation of 2-hydroxypalmitic acid (a C16 2-hydroxy fatty acid). nih.govresearchgate.net This intermediate is then further metabolized through α-oxidation to produce pentadecanoic acid, a 15-carbon odd-chain fatty acid. nih.gov This metabolic route demonstrates a direct link between sphingolipid breakdown and the generation of odd-chain fatty acids, with a 2-hydroxy fatty acid serving as a crucial intermediate.

Alpha-Oxidation Pathway Involvement

This compound is metabolized via the α-oxidation pathway, a process that removes a single carbon atom from the carboxyl end of a fatty acid. wikipedia.org This pathway is distinct from the more common β-oxidation and is essential for the breakdown of certain types of fatty acids, including 2-hydroxy fatty acids and 3-methyl-branched fatty acids like phytanic acid. nih.govwikipedia.org The α-oxidation of straight-chain 2-hydroxy fatty acids involves their activation to 2-hydroxyacyl-CoA, followed by a cleavage reaction. mdpi.comnih.gov This process results in a fatty acid that is one carbon shorter. nih.gov For instance, the α-oxidation of 2-hydroxyoctadecanoic acid produces heptadecanal (B146464) (a 17-carbon aldehyde) and formyl-CoA. nih.gov Similarly, this compound would be expected to undergo α-oxidation to yield tetradecanal.

Interaction with Peroxisomal 2-Hydroxyacyl-CoA Lyase (HACL1 and HACL2)

The cleavage step in the α-oxidation of 2-hydroxy fatty acids is catalyzed by 2-hydroxyacyl-CoA lyases (HACL). mdpi.comnih.gov Two such enzymes have been identified: HACL1, located in peroxisomes, and HACL2, found in the endoplasmic reticulum. nih.govmdpi.com HACL1 was initially recognized for its role in the degradation of 3-methyl-branched fatty acids but is also involved in the breakdown of straight-chain 2-hydroxy fatty acids. nih.govnih.gov HACL1 cleaves 2-hydroxyacyl-CoA into an (n-1) aldehyde and formyl-CoA in a thiamine (B1217682) pyrophosphate (TPP)-dependent reaction. nih.govuniprot.org

Recent studies have identified HACL2 as another key enzyme in this process, particularly in the degradation of phytosphingosine. nih.gov While both HACL1 and HACL2 can cleave straight-chain 2-hydroxyacyl-CoAs, their relative contributions may vary depending on the tissue and their respective expression levels. mdpi.com For example, the liver exhibits significantly higher expression of HACL1 compared to other tissues. mdpi.com

Regulation of this compound Biosynthesis

Genetic Regulation of Associated Enzymes

The biosynthesis of this compound is intrinsically linked to the genetic regulation of enzymes involved in its formation and degradation. The synthesis of these enzymes, being proteins, is controlled at the genetic level. slideshare.netmgcub.ac.in The expression of genes encoding these enzymes can be induced or repressed by various signals, including hormones, metabolites, and other regulatory molecules. ksu.edu.sa

For instance, the enzymes involved in the α-oxidation pathway, such as fatty acid 2-hydroxylase (FA2H), HACL1, and HACL2, are all products of specific genes. mdpi.comresearchgate.net Mutations in the FA2H gene, for example, are known to cause a form of hereditary spastic paraplegia, highlighting the physiological importance of 2-hydroxy fatty acid metabolism. researchgate.net The expression of these genes can be controlled by transcription factors that bind to specific DNA sequences, thereby activating or repressing gene transcription. ksu.edu.sa This genetic control ensures that the synthesis and degradation of 2-hydroxy fatty acids are tightly regulated to meet the cell's metabolic needs.

Environmental and Physiological Factors Affecting Production

The biosynthesis of this compound and related 2-hydroxy fatty acids (2-HFAs) is a dynamic process, significantly influenced by a variety of environmental and physiological signals. Organisms such as fungi, plants, and bacteria modulate the production of these compounds in response to developmental cues, stress conditions, and changes in their immediate surroundings. Research indicates that factors ranging from temperature and pH to pathogen attack and cellular differentiation play a crucial role in regulating the levels of these hydroxylated lipids.

Fungal Production: Temperature and Development

In fungi, the production of this compound is closely linked to specific developmental stages and environmental triggers. A notable example is found in the edible basidiomycete Lentinula edodes (Shiitake mushroom). ebi.ac.uk The transition from vegetative growth (mycelia) to reproductive growth (fruiting-body formation) represents a significant physiological shift that impacts lipid metabolism.

Physiological Influence (Cell Differentiation): During the formation of primordia and fruiting bodies, the proportion of this compound found in cerebrosides (a class of sphingolipids) increases compared to its levels in the mycelia. ebi.ac.uk

Environmental Influence (Temperature): This process of fruiting-body formation is often induced by a downshift in temperature. When L. edodes mycelia are moved from a growth temperature of 25°C to 18°C, the change triggers the developmental program leading to an altered lipid profile, including the increased proportion of this compound. ebi.ac.uk

Table 1: Influence of Developmental Stage on this compound in Lentinula edodes Data synthesized from findings on changes in cerebroside composition during fruiting-body formation. ebi.ac.uk

| Developmental Stage | Environmental Condition | Relative Proportion of this compound in Cerebrosides |

| Mycelia | Vegetative Growth at 25°C | Baseline |

| Primordia | Induced by Temperature Downshift to 18°C | Increased |

| Fruiting Bodies | Matured at 18°C | Increased |

Studies on other fungi, such as Sporisorium scitamineum, further illustrate the impact of the chemical environment on the synthesis of related hydroxylated fatty acids. The production of cellobiose (B7769950) lipids, which contain 2-hydroxyhexadecanoic acid, is sensitive to several factors. nih.gov An acidic pH of 2.5 was found to yield the highest product titers, and a specific carbon-to-nitrogen (C/N) ratio also favored glycolipid formation. nih.gov

Plant Production: Biotic and Abiotic Stress

In plants, 2-hydroxy fatty acids are integral components of sphingolipids and are involved in responses to both biotic and abiotic stress. oup.comnih.gov While data specific to this compound is limited, research on analogous 2-HFAs demonstrates clear environmental and physiological regulation.

Biotic Stress (Pathogen Infection): The presence of pathogens can significantly alter the metabolic profile of a plant, including its fatty acid composition. In citrus rootstocks affected by Huanglongbing disease, metabolomic analysis revealed changes in long-chain fatty acids, including 2-hydroxyhexadecanoic acid. mdpi.com Similarly, tomato plants inoculated with the bacterium Pectobacterium carotovorum showed alterations in their metabolite levels, with 2-hydroxyhexadecanoic acid being one of the affected compounds. mdpi.com

Abiotic Stress (Oxidative and Salt Stress): Plants respond to abiotic pressures by adjusting their cellular chemistry. In Arabidopsis thaliana, exposure to oxidative stress via hydrogen peroxide (H₂O₂) treatment leads to significant changes in the levels of total 2-HFAs. oup.com Likewise, environmental stressors such as high salinity are known to affect the production of various root exudates in plants, including different types of fatty acids, as the plant adapts to the challenging conditions. nih.gov

Physiological State (Senescence): The natural aging process in plants also influences lipid metabolism. The expression of α-dioxygenase enzymes, which catalyze the formation of 2-hydroperoxy fatty acids (precursors to 2-hydroxy fatty acids), has been observed to increase during leaf senescence. oup.com

Table 2: Impact of Stress Factors on 2-Hydroxy Fatty Acid (2-HFA) Production in Plants This table summarizes findings on 2-HFAs, primarily 2-hydroxyhexadecanoic acid, as a representative of the class.

| Organism | Factor | Type of Factor | Observed Effect on 2-HFA Levels |

| Arabidopsis thaliana | Oxidative Stress (H₂O₂) | Abiotic | Altered levels of total 2-HFAs. oup.com |

| Citrus species | Huanglongbing Disease | Biotic | Remodeled accumulation of 2-hydroxyhexadecanoic acid. mdpi.com |

| Tomato (Solanum lycopersicum) | Pectobacterium Inoculation | Biotic | Quantity of 2-hydroxyhexadecanoic acid affected. mdpi.com |

| Tomato (Solanum lycopersicum) | Leaf Detachment/Aging | Physiological | Increased expression of α-dioxygenase, a 2-HFA producing enzyme. oup.com |

Bacterial Production: Environmental Adaptation

In the bacterial kingdom, hydroxylated fatty acids are important constituents of the cell membrane and are involved in adaptation to diverse environmental conditions. The production of these compounds allows bacteria to maintain membrane integrity and survive in challenging habitats.

Nutritional and Chemical Environment: The availability of specific substrates and the chemical properties of the environment, such as pH and temperature, are key determinants of fatty acid production. frontiersin.orgpsu.ac.th Lactic acid bacteria, including certain Leuconostoc strains, are known to contain 2-hydroxyhexadecanoic acid, and their metabolic pathways can convert unsaturated fatty acids into hydroxylated forms. nih.gov In Bacillus thuringiensis, the production of biosurfactants, which can be composed of hydroxylated fatty acids, is optimized at a specific temperature (35°C) and pH. psu.ac.th

Stress Tolerance: The accumulation of polyesters derived from hydroxycarboxylic acids, known as polyhydroxyalkanoates (PHAs), is a well-documented bacterial survival strategy. ethz.ch The synthesis and degradation of these polymers provide bacteria with a source of carbon and energy to withstand periods of starvation and enhance resistance to heat and chemical stressors. ethz.chfrontiersin.org The presence of hydroxylated fatty acids in the lipopolysaccharide of some gram-negative bacteria is also crucial for their resilience against environmental stressors. mdpi.com

Chemical and Enzymatic Synthesis Methodologies for 2 Hydroxypentadecanoic Acid and Its Analogues

Conventional Chemical Synthesis Routes

Conventional chemical methods provide a foundational approach to synthesizing 2-hydroxypentadecanoic acid, often involving direct oxidation or more complex stereoselective strategies to control the chirality of the resulting molecule.

Oxidation and Hydroxylation Approaches

Direct oxidation and hydroxylation of the fatty acid backbone are common chemical strategies. For instance, the α-oxidation of fatty acids can yield 2-hydroxy fatty acids. This process typically involves the activation of the fatty acid, often to its CoA ester, followed by cleavage and subsequent oxidation. researchgate.net Another approach involves the use of oxidizing agents like 2-iodoxybenzoic acid (IBX) for the hydroxylation of phenolic compounds, a method that can be adapted for the synthesis of certain hydroxy fatty acid derivatives. tandfonline.com

The synthesis of related hydroxy fatty acids, such as 3-hydroxyhexadecanoic acid, has been described, providing a basis for the synthesis of other positional isomers of hydroxy fatty acids. nih.gov Additionally, the oxidation of terminal double bonds in fatty acids, followed by further chemical modifications, can be a route to produce various hydroxy fatty acids. researchgate.net

Stereoselective Synthesis Strategies

Achieving stereoselectivity is crucial in the synthesis of biologically active molecules. Several strategies have been developed for the stereoselective synthesis of 2-hydroxy fatty acids and their analogues. One method involves the use of chiral auxiliaries, such as Evans' auxiliary, to direct the stereochemical outcome of alkylation and hydroxylation reactions. This approach has been successfully used to synthesize natural products containing (S)-2-hydroxy-15-methylpalmitic acid. beilstein-journals.org

Other stereoselective methods include the use of chiral catalysts for asymmetric synthesis. For example, proline-catalyzed asymmetric α-aminooxylation has been employed in the enantioselective synthesis of related chiral building blocks. acs.org The synthesis of specific enantiomers of hydroxy fatty acids, such as (S)- and (R)-3-hydroxyhexadecanoic acid, has also been achieved through dedicated synthetic routes. acs.org Furthermore, efficient and highly stereoselective syntheses have been developed for complex molecules like α(2→9) oligosialic acids, demonstrating the power of modern synthetic chemistry in controlling stereochemistry. nih.gov

Biocatalytic and Chemoenzymatic Synthesis

Biocatalytic and chemoenzymatic methods offer a green and highly selective alternative to conventional chemical synthesis. These approaches leverage the specificity of enzymes to produce desired hydroxy fatty acids with high purity.

Enzyme-Catalyzed Hydroxylation of Fatty Acids

Enzymes, particularly from the cytochrome P450 (CYP) superfamily, are highly effective in catalyzing the hydroxylation of fatty acids. mdpi.com For example, cytochrome P450 BM-3 from Bacillus megaterium can hydroxylate pentadecanoic acid to produce a mixture of 12-, 13-, and 14-hydroxypentadecanoic acids. nih.govasm.org The regioselectivity of these enzymes can be engineered; for instance, a mutant of a P450 monooxygenase has been used for the selective hydroxylation of stearic acid. nih.govresearchgate.net

Another key enzyme is fatty acid α-hydroxylase from Sphingomonas paucimobilis, which specifically hydroxylates the α-carbon of fatty acids. This enzyme shows a preference for saturated fatty acids with carbon chain lengths greater than 10, with pentadecanoic acid (C15) having the lowest Km value among those tested (C10-C18). nih.gov The products of this enzymatic hydroxylation are predominantly S-enantiomers. nih.gov Fungal peroxygenases have also been engineered for the highly regioselective ω-1 hydroxylation of fatty acids. d-nb.infowiley.com

The table below summarizes the activity of a fatty acid α-hydroxylase from Sphingomonas paucimobilis with various saturated fatty acids. nih.gov

| Fatty Acid (Carbon Length) | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹min⁻¹) |

|---|---|---|---|

| Decanoic acid (C10) | 100 | 120 | 1.2 |

| Undecanoic acid (C11) | 50 | 360 | 7.2 |

| Dodecanoic acid (C12) | 25 | 1100 | 44 |

| Tridecanoic acid (C13) | 15 | 1100 | 73 |

| Myristic acid (C14) | 10 | 1100 | 110 |

| Pentadecanoic acid (C15) | 8 | 1100 | 138 |

| Palmitic acid (C16) | 12 | 1100 | 92 |

| Heptadecanoic acid (C17) | 20 | 1100 | 55 |

| Stearic acid (C18) | 30 | 1100 | 37 |

Multi-Enzyme Cascade Systems for Derivatives

Multi-enzyme cascade reactions provide an efficient way to synthesize complex molecules by combining several enzymatic steps in a single pot. acs.org These systems can be designed to produce a variety of hydroxy fatty acid derivatives. For example, a cascade involving a hydratase, an alcohol dehydrogenase (ADH), and a Baeyer-Villiger monooxygenase (BVMO) has been used to produce α,ω-dicarboxylic acids and ω-hydroxycarboxylic acids. mdpi.com

Another example is a two-enzyme system for the synthesis of long-chain fatty amines from hydroxy fatty acids. sciepublish.com These cascades can also be combined with cofactor regeneration systems to improve efficiency and reduce costs. sciepublish.com The development of one-pot multi-enzyme cascade systems allows for the production of bifunctional compounds from renewable resources like vegetable oils. sciepublish.com

The table below illustrates a multi-enzyme cascade for the synthesis of valuable flavors from stearic acid. nih.gov

| Reaction Step | Enzyme/Catalyst | Product | Yield (%) |

|---|---|---|---|

| Hydroxylation | P450 monooxygenase | ω-1 or ω-2 hydroxystearic acid | 100 |

| Oxidation | Alcohol dehydrogenase | ω-1 or ω-2 ketostearic acid | 60 |

| Esterification | Baeyer-Villiger monooxygenase | Ester intermediate | 80 |

| Hydrolysis | Hydrolase | Dicarboxylic or hydroxylated fatty acid | 75 |

| Lactonization | Chemical | Exaltolide or Silvanone supra | - |

Microbial Fermentation and Biotransformation

Whole-cell biotransformation using microorganisms is a powerful approach for producing hydroxy fatty acids. d-nb.info Recombinant Escherichia coli cells expressing cytochrome P-450BM-3 monooxygenase have been used for the bioconversion of long-chain saturated fatty acids. nih.gov To enhance the uptake of fatty acids by the cells, a fatty acid uptake system from Pseudomonas oleovorans can be co-expressed. nih.gov

Microbial fermentation can also be used to produce the precursor fatty acids themselves. For instance, brewers' spent grain can be used as a substrate for the microbial production of various high-value fatty acids. mdpi.com Different microbial strains can be employed for these biotransformations, including various species of Lactobacillus which are known to have hydratase activity. researchgate.net

The table below shows the production of subterminal hydroxylated fatty acids from pentadecanoic acid using different recombinant E. coli strains. nih.gov

| E. coli Strain | Plasmids | Specific Activity (U/g cdw) |

|---|---|---|

| K27(pCYP102, pGEc47) | pCYP102, pGEc47 | 1.3 |

| K27(pCYP102) | pCYP102 | 0.7 |

| W3110(pCYP102, pGEc47) | pCYP102, pGEc47 | 0.6 |

| JM101(pCYP102, pGEc47) | pCYP102, pGEc47 | 0.5 |

| W3110(pCYP102) | pCYP102 | 0.3 |

| JM101(pCYP102) | pCYP102 | 0.3 |

Synthesis of this compound Derivatives

The unique bifunctional nature of this compound, possessing both a carboxylic acid and a secondary hydroxyl group, allows for a diverse range of chemical transformations. These reactions enable the synthesis of various derivatives with potential applications in research and industry. The derivatization can occur at the carboxyl group, the hydroxyl group, or both, leading to the formation of amides, esters, ethers, and complex heterocyclic structures.

Amide Formation with Amino Components

The carboxyl group of 2-hydroxyalkanoic acids can readily react with primary and secondary amines to form the corresponding N-substituted amides. libretexts.orgsavemyexams.com This reaction, known as amidation, is a fundamental transformation in organic synthesis. The direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures to drive off the water byproduct and can be inefficient. encyclopedia.pubacsgcipr.org

To achieve higher yields and milder reaction conditions, coupling agents are frequently employed. For instance, in the synthesis of precursors for 2-oxoamides, 2-hydroxyhexadecanoic acid has been successfully coupled with various diamines. nih.gov The use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC or WSCI) in the presence of N-hydroxybenzotriazole (HOBt) facilitates the formation of the amide bond under gentle conditions. nih.gov This method involves the activation of the carboxylic acid by the coupling agent, making it more susceptible to nucleophilic attack by the amine.

The general reaction involves the replacement of the carboxylic -OH group with the amino group of the reacting amine. libretexts.org Depending on whether the amine is primary or secondary, a secondary or tertiary amide is formed, respectively. libretexts.org

Table 1: Examples of Amide Synthesis from 2-Hydroxyalkanoic Acids

| 2-Hydroxyalkanoic Acid | Amino Component | Coupling Method | Product | Reference |

|---|---|---|---|---|

| 2-Hydroxyhexadecanoic acid | 1,3-Propanediamine | WSCI, HOBt, Et3N, CH2Cl2 | N-(3-aminopropyl)-2-hydroxyhexadecanamide | nih.gov |

This interactive table summarizes amidation reactions involving 2-hydroxyalkanoic acids and amino components.

Heterocyclic Compound Generation

The presence of two reactive functional groups makes this compound and its analogues valuable starting materials for the synthesis of various heterocyclic compounds. Research has demonstrated that long-chain α-hydroxy fatty acids can be converted into complex molecules like benzoxazinones and quinazolinones. rsc.orgresearchgate.netresearchgate.net

A common strategy involves the initial conversion of the 2-hydroxy fatty acid to its more reactive acid chloride. For example, 2-hydroxyheptadecanoic acid chloride can react with anthranilic acid in pyridine (B92270) to yield 2-(1-hydroxyheptadecyl)-3,1-benzoxazin-4-one. rsc.orgresearchgate.net This benzoxazinone (B8607429) serves as a key intermediate. It can subsequently react with various nitrogen-based nucleophiles to generate a range of other heterocyclic systems. rsc.orgresearchgate.netresearchgate.net

For instance, treatment of the benzoxazinone intermediate with formamide (B127407) leads to the formation of a 2-substituted quinazolin-4(3H)-one. researchgate.netresearchgate.net Alternatively, reaction with hydrazine (B178648) hydrate (B1144303) produces a 3-amino-2-substituted-quinazolin-4(3H)-one. rsc.orgresearchgate.net These quinazolinone derivatives can be further modified; for example, the 3-amino derivative can react with chloroacetyl chloride or phenyl isothiocyanate to yield more complex, fused, and non-fused heterocyclic structures. researchgate.net

Table 2: Synthesis of Heterocyclic Compounds from 2-Hydroxyheptadecanoic Acid

| Starting Material | Reagent(s) | Intermediate/Product | Class of Compound | Reference |

|---|---|---|---|---|

| 2-Hydroxyheptadecanoic acid chloride | Anthranilic acid | 2-(1-Hydroxyheptadecyl)-3,1-benzoxazin-4-one | Benzoxazinone | rsc.orgresearchgate.netresearchgate.net |

| 2-(1-Hydroxyheptadecyl)-3,1-benzoxazin-4-one | Formamide | 2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one | Quinazolinone | researchgate.netresearchgate.net |

| 2-(1-Hydroxyheptadecyl)-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one | Aminoquinazolinone | rsc.orgresearchgate.net |

| 3-Amino-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one | Chloroacetyl chloride | N-[2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl]acetamide | Acetamide derivative | researchgate.net |

This interactive table outlines the synthetic pathways from a 2-hydroxy fatty acid to various heterocyclic derivatives.

Esterification and Etherification for Research Purposes

Esterification

Esterification is a fundamental reaction of carboxylic acids, including this compound, where the hydroxyl group of the carboxylic acid is replaced by the alkoxy group (-OR') of an alcohol. libretexts.org This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and is reversible. chemguide.co.uk The process, known as Fischer esterification, involves heating the carboxylic acid and alcohol together with the catalyst. chemguide.co.ukscribd.com To drive the reaction to completion, the water byproduct is often removed as it forms. acsgcipr.org

The presence of the C2-hydroxyl group can influence the reactivity and selectivity of the esterification process. evitachem.com Beyond simple esters, 2-hydroxy fatty acids are crucial for synthesizing a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). acs.org These molecules are formed through the esterification of a hydroxy fatty acid with another fatty acid. acs.org Enzymatic synthesis, using lipases, has emerged as a sustainable and efficient method for producing FAHFAs for research, allowing for the creation of a wide spectrum of analogues by varying the constituent fatty acids. acs.orgmdpi.com

Etherification

The secondary hydroxyl group at the C2 position of this compound can undergo etherification reactions. While specific examples involving this compound are not prevalent in the reviewed literature, standard synthetic methods for ether formation are applicable. The Williamson ether synthesis, for example, would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether linkage.

Furthermore, the hydroxyl group can react with epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide. This reaction, known as ethoxylation or propoxylation, results in the formation of polyether chains attached to the C2 oxygen. This strategy has been used to synthesize novel nonionic surfactants from α-hydroxy fatty acid-derived heterocyclic compounds, where the active hydrogen of the hydroxyl group reacts with propylene oxide. researchgate.netresearchgate.net These reactions create hybrid molecules with potential applications in cosmetics and pharmaceuticals. rsc.org

Advanced Analytical and Spectroscopic Characterization of 2 Hydroxypentadecanoic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of 2-hydroxypentadecanoic acid from other components in a mixture. Both gas and liquid chromatography are extensively employed, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary prerequisite to increase volatility and thermal stability. Common derivatization procedures include methylation to form fatty acid methyl esters (FAMEs) and silylation of the hydroxyl group to create trimethylsilyl (B98337) (TMS) ethers. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of 2-hydroxy fatty acids. nih.gov In this technique, the gas chromatograph separates the derivatized analytes, which are then introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unequivocal identification of the compound.

Research has demonstrated the successful identification of this compound methyl ester in natural product extracts using GC-MS. mdpi.com The mass spectra of the trimethylsilyl (TMS) derivatives of 2-hydroxy fatty acid methyl esters exhibit characteristic fragmentation patterns that are used for their annotation. nih.gov For instance, in the analysis of lauric acid metabolites, 15-hydroxypentadecanoic acid has been utilized as an internal standard for quantification, with its bis-TMS derivative being monitored at a specific mass-to-charge ratio (m/z) of 387. nih.gov

GC-MS analysis of various plant and biological samples has successfully identified a range of hydroxy fatty acids. scialert.netresearchgate.netgsconlinepress.com The identification process involves comparing the obtained mass spectra with established libraries such as those from the National Institute of Science and Technology (NIST). gsconlinepress.com Quantitative analysis is often achieved by employing tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode, which offers enhanced selectivity and sensitivity, particularly in complex matrices. nih.gov This approach is critical when dealing with low concentrations of the analyte and helps to overcome the challenges of structural complexity and the limited availability of commercial standards. nih.gov

Table 1: GC-MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Typically a capillary column, such as a DB-5ms (30 m × 0.25 mm; film thickness 0.25 µm). | gsconlinepress.com |

| Carrier Gas | Helium is commonly used. | gsconlinepress.com |

| Temperature Program | A temperature gradient is employed to separate compounds with different boiling points. For example, an initial temperature of 40°C, ramped to 280°C. | gsconlinepress.com |

| Ionization | Electron impact (EI) ionization at 70 eV is standard. | gsconlinepress.comresearchgate.net |

| Derivatization | Methylation (e.g., with boron trifluoride in methanol) and silylation (e.g., with BSTFA or a mixture of pyridine (B92270) and N-methyl-N-(trimethylsilyl)trifluoroacetamide) are common. | nih.govresearchgate.netgcms.cz |

Preparative gas-liquid chromatography (Prep-GLC) is a technique used for the isolation and purification of individual compounds from a mixture on a larger scale than analytical GC. nih.gov While analytical GC focuses on identifying and quantifying the components of a sample, the primary goal of Prep-GLC is to collect sufficient quantities of a purified compound for further analysis, such as structural elucidation by NMR or for use as a reference standard. nih.gov

The methodology for isolating 2-hydroxy fatty acids can be adapted for preparative purposes. researchgate.net This involves scaling up the sample size and using a larger-diameter column to handle the increased load. The effluent from the column is split, with a small portion going to a detector and the majority being directed to a collection trap. As the desired compound, such as this compound, elutes from the column, the corresponding fraction is collected in a cooled trap. This technique has been mentioned in the context of purifying biologically derived 2-hydroxyhexadecanoic acid. asm.org

The choice of stationary phase and operating conditions is crucial for achieving good resolution and efficient isolation. nih.gov The collected fractions can then be analyzed for purity before being used in subsequent applications.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

Liquid Chromatography (LC) Methodologies

Liquid chromatography is a highly versatile technique for separating compounds that are not suitable for GC analysis due to low volatility or thermal instability. For this compound and other free fatty acids, LC methods, particularly when coupled with mass spectrometry, offer significant advantages, often eliminating the need for derivatization. mdpi.commdpi.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) and its high-resolution counterpart (LC-HRMS) have become indispensable tools for the analysis of free hydroxy fatty acids in various biological matrices, including human plasma and milk. mdpi.commdpi.comnih.govsemanticscholar.orgnih.gov These methods allow for the direct, simultaneous determination of a wide range of fatty acids in a single, rapid analysis. nih.govsemanticscholar.org

A typical LC-HRMS method for free fatty acid analysis employs a reversed-phase column, such as a C18 column. nih.gov The separation is achieved using a gradient elution with a mobile phase commonly consisting of a mixture of water, acetonitrile, and isopropanol, often with a small amount of formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov

Detection is typically performed using electrospray ionization (ESI) in negative mode, as fatty acids readily form deprotonated molecules [M-H]⁻. mdpi.comsemanticscholar.org High-resolution mass spectrometers, such as Time-of-Flight (TOF) instruments, provide highly accurate mass measurements, which aids in the confident identification of compounds by determining their elemental composition. semanticscholar.orgnih.gov Tandem MS (MS/MS) experiments can be performed to obtain structural information through fragmentation analysis. semanticscholar.orgresearchgate.net LC-HRMS methods have been successfully used to profile fatty acids in complex samples like Greek yogurt and royal jelly. nih.govaua.gr

Table 2: Representative LC-HRMS Method for Free Hydroxy Fatty Acid Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase, e.g., Halo C18 (0.5 x 50 mm, 2.7 µm). | nih.gov |

| Mobile Phase | Gradient elution with A: Acetonitrile/Isopropanol/0.01% Formic Acid and B: Water/0.01% Formic Acid. | mdpi.comnih.gov |

| Flow Rate | Typically in the µL/min range for micro-LC systems. | mdpi.com |

| Ionization | Electrospray Ionization (ESI) in negative mode. | mdpi.comsemanticscholar.orgnih.gov |

| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., TOF). | mdpi.comsemanticscholar.orgnih.gov |

| Run Time | Methods are often rapid, around 10 minutes per sample. | nih.govsemanticscholar.org |

Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and qualitative analysis of compounds. libretexts.org It is particularly useful for screening samples, monitoring the progress of chemical reactions, and for small-scale purification. libretexts.orggoogle.com

In the context of this compound, TLC can be used to separate it from non-hydroxylated fatty acids and other lipids. unl.eduumich.edu The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or mixture of solvents). libretexts.org Due to the polar hydroxyl group, 2-hydroxy fatty acids are more retained on a polar stationary phase like silica gel compared to their non-hydroxylated counterparts, resulting in lower retardation factor (Rf) values.

For visualization, since fatty acids are often not colored or fluorescent, a visualizing agent is required. nih.gov Common reagents include phosphomolybdic acid, which produces colored spots with a wide range of organic compounds upon heating, or rhodamine B, which can make the lipid spots visible under UV light. nih.govillinois.edu

TLC is also a valuable tool for purification. After separation on a preparative TLC plate, the band corresponding to this compound can be scraped off, and the compound can be eluted from the stationary phase with a suitable solvent. This method is effective for obtaining small quantities of the purified compound for further study. asm.org

LC-Mass Spectrometry (LC-MS) and High-Resolution MS (LC-HRMS)

Derivatization Strategies for Enhanced Analysis

The analysis of this compound, like other hydroxy fatty acids (HFAs), often requires chemical modification or derivatization prior to analysis, particularly for gas chromatography (GC) and certain mass spectrometry (MS) techniques. rsc.org The presence of the polar carboxyl and hydroxyl functional groups imparts low volatility and thermal instability, which can lead to poor chromatographic peak shape, low sensitivity, and inaccurate quantification. rsc.org Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, thereby improving analytical performance. rsc.orgwiley.com

Methylation Techniques (e.g., with Diazomethane (B1218177), Methyl Iodide, Dimethoxypropane)

Methylation is a fundamental derivatization strategy in fatty acid analysis. The primary goal is the esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME), which is significantly more volatile than the free acid. rsc.org For hydroxy fatty acids, the hydroxyl group can also be methylated to form a methoxy (B1213986) ether, which further enhances volatility and can produce characteristic fragmentation patterns in mass spectrometry. nih.gov

Diazomethane is a highly effective and selective reagent for methylating carboxylic acids under mild conditions, leaving hydroxyl groups intact. researchgate.netwikipedia.org Its high specificity for the carboxyl group is advantageous when the hydroxyl group is to be targeted by a different derivatizing agent. researchgate.net However, diazomethane is also highly toxic and explosive, which has led to a reduction in its use in favor of safer alternatives. researchgate.netwikipedia.org

Methyl iodide in the presence of a base in a polar aprotic solvent offers a one-step procedure for simultaneously generating methyl esters from carboxyl groups and methyl ethers from hydroxyl groups. nih.gov This method is particularly useful for analyzing mixtures of non-hydroxy and 2-hydroxy fatty acids, as it produces stable derivatives of both types that can be positively identified by GC-MS. nih.gov Studies have shown this technique to be nearly quantitative (>95%) for 2-hydroxy fatty acids of varying chain lengths. nih.gov

2,2-Dimethoxypropane (DMP) can also be used for methylation in the presence of an acidic catalyst. researchgate.net This reagent serves to methylate the fatty acid prior to subsequent derivatization of the hydroxyl group, such as acetylation. researchgate.net

| Reagent | Target Functional Group(s) | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Diazomethane (CH₂N₂) | Carboxyl | Highly selective for carboxylic acid; mild reaction conditions. | Extremely toxic and explosive; difficult to obtain. | researchgate.netwikipedia.org |

| Methyl Iodide (CH₃I) | Carboxyl and Hydroxyl | One-step derivatization of both groups; produces stable derivatives. | Requires a base and polar aprotic solvent. | nih.gov |

| 2,2-Dimethoxypropane (DMP) | Carboxyl | Effective for methylation prior to further derivatization. | Requires an acidic catalyst. | researchgate.net |

Acetylation for GC Analysis (e.g., with Isopropenyl Acetate)

Following methylation of the carboxyl group, the hydroxyl group of this compound can be acetylated to further increase its volatility and improve its behavior in GC analysis. researchgate.netunl.edu Acetylation converts the hydroxyl group into an acetoxy group. This modification significantly reduces the polarity of the molecule.

One method involves using isopropenyl acetate with a sulfuric acid catalyst to acetylate the methyl ester of the hydroxy acid. researchgate.netumich.edu The resulting methyl 2-acetoxypentadecanoate derivative is well-suited for gas-liquid chromatography. researchgate.net In GC systems, the addition of a 2-acetoxy group has been shown to increase the equivalent chain length of fatty acid methyl esters by approximately 5.4 to 5.5 units, a factor that aids in identification based on retention time. unl.edu Another common reagent for acetylation is a mixture of acetic anhydride (B1165640) and pyridine. unl.edu

Trimethylsilyl (TMS) Ether Derivatization

Silylation is one of the most common derivatization methods used for hydroxy fatty acids prior to GC-MS analysis. rsc.org This process converts active hydrogen atoms in both the hydroxyl and carboxyl groups into trimethylsilyl (TMS) ether and TMS ester groups, respectively. nih.govnih.gov The resulting TMS derivatives are significantly more volatile, less polar, and more thermally stable. thermofisher.com

Commonly used silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylsilyl chloride (TMCS) or in a solvent like pyridine. rsc.orgmarinelipids.ca The reaction is typically rapid and can be carried out at room temperature or with gentle heating. marinelipids.ca For instance, a reaction might involve mixing the sample with BSTFA and pyridine and letting it stand for 30 minutes at room temperature. marinelipids.ca

The TMS derivatives of 2-hydroxy fatty acid methyl esters (formed by a two-step derivatization) produce characteristic fragmentation patterns in electron ionization (EI) mass spectrometry. rsc.orgacs.org These patterns are crucial for structural confirmation, allowing for the precise identification of 2-hydroxy fatty acids in complex biological samples. acs.org

| Reagent | Abbreviation | Typical Reaction Conditions | Reference |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | With 1% TMCS catalyst or pyridine; 30 min at room temperature or 30 min at 37°C. | rsc.orgmarinelipids.camdpi.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | With 1% TMCS catalyst; 30 min at 37°C. | thermofisher.commdpi.com |

Derivatization for Positive-Ion Detection in LC-MS/MS

While GC-MS often requires derivatization to increase volatility, liquid chromatography-mass spectrometry (LC-MS) analysis faces a different challenge: the poor ionization efficiency of free fatty acids in the commonly used positive-ion electrospray ionization (ESI) mode. nih.govmdpi.com Analysis in negative-ion mode is possible but can be less sensitive, especially when using reversed-phase columns that require acidic mobile phases for optimal separation. nih.gov

To overcome this, derivatization strategies have been developed to introduce a permanent positive charge onto the fatty acid molecule, a technique known as charge-reversal derivatization. nih.govmdpi.com This allows for highly sensitive detection in positive-ion LC-ESI-MS/MS. nih.gov Reagents are designed to react with the carboxylic acid group.

An example of such a reagent is N-(4-aminomethylphenyl)pyridinium (AMPP). nih.gov Derivatization with AMPP converts the carboxyl group into an amide bearing a fixed positive charge. This modification has been shown to increase detection sensitivity by thousands-fold compared to the analysis of the underivatized fatty acid in negative-ion mode. nih.gov Other reagents designed for this purpose include those based on tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP), which also attach a permanently charged moiety to the analyte. researchgate.net This approach enables the sensitive detection and quantification of fatty acids like this compound in complex biological matrices using LC-MS/MS in multiple reaction monitoring (MRM) mode. acs.orgnih.gov

Spectroscopic Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon skeleton and the chemical environment of protons. For analysis, the compound is typically converted to its methyl ester (methyl 2-hydroxypentadecanoate) to avoid complexities from the acidic proton of the carboxyl group. aocs.org

In the ¹H-NMR spectrum of methyl 2-hydroxypentadecanoate (in CDCl₃), the proton attached to the hydroxyl-bearing carbon (H-2) is a key diagnostic signal. aocs.org This proton typically appears as a multiplet around 3.9-4.0 ppm. aocs.org The protons of the methyl group of the ester (–OCH₃) would resonate at approximately 3.7 ppm, while the terminal methyl group (H-15) of the fatty acid chain would produce a triplet signal around 0.86 ppm. aocs.org The methylene (B1212753) protons (–CH₂–) along the long aliphatic chain create a dense, overlapping signal region between approximately 1.2 and 1.6 ppm. aocs.org

The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon (C-1) of the ester would have a chemical shift in the range of 170-180 ppm. The hydroxyl-bearing carbon (C-2) would appear around 70 ppm. The carbons of the long aliphatic chain would resonate in the 22-35 ppm region, with the terminal methyl carbon (C-15) appearing at approximately 14 ppm. bmrb.io

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference/Basis |

|---|---|---|---|

| C-1 (C=O) | - | ~175 | bmrb.io |

| C-2 (CH-OH) | ~3.93 | ~70 | aocs.org |

| C-3 (CH₂) | ~1.6 | ~34 | aocs.org |

| C-4 to C-14 (CH₂) | ~1.2-1.4 | ~22-32 | aocs.orgbmrb.io |

| C-15 (CH₃) | ~0.86 (triplet) | ~14 | aocs.orgbmrb.io |

| -OCH₃ (Ester) | ~3.7 (singlet) | ~52 | aocs.org |

Note: Predicted values are based on data for homologous hydroxy fatty acid methyl esters. aocs.orgbmrb.io

An in-depth analysis of this compound, a saturated 2-hydroxy fatty acid, necessitates advanced analytical and spectroscopic techniques for unambiguous structural confirmation and characterization. This article details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy in the comprehensive analysis of this compound.

1 Advanced NMR Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1 ¹H-NMR and ¹³C-NMR for Structural Confirmation

One-dimensional ¹H and ¹³C-NMR spectra provide the fundamental information for identifying the chemical environment of each proton and carbon atom in this compound. While specific experimental spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on its structure and comparison with homologous 2-hydroxy fatty acids, such as methyl 2-hydroxyoctadecanoate. aocs.org

The ¹H-NMR spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The proton on the carbon bearing the hydroxyl group (H-2) is expected to appear as a multiplet around 4.0 ppm. aocs.org The long methylene chain (-(CH₂)₁₂-) would produce a large, complex signal in the 1.2-1.6 ppm region. The terminal methyl group (H-15) would appear as a triplet at approximately 0.88 ppm. aocs.org

The ¹³C-NMR spectrum provides information on each of the 15 carbon atoms. The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded, appearing significantly downfield. The carbon bearing the hydroxyl group (C-2) would also be found downfield compared to the other methylene carbons. The carbons of the long alkyl chain appear in a narrow range in the aliphatic region, with the terminal methyl carbon (C-15) being the most shielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (COOH) | 10-12 (broad s) | ~175-180 |

| 2 (CHOH) | ~4.0 (m) | ~70-72 |

| 3 (CH₂) | ~1.8 (m) | ~34-36 |

| 4-13 (CH₂) | ~1.2-1.6 (m) | ~22-32 |

| 14 (CH₂) | ~1.3 (m) | ~22-23 |

| 15 (CH₃) | ~0.88 (t) | ~14 |

Note: Predicted values are based on general chemical shift ranges and data from homologous compounds. aocs.orgoregonstate.edulibretexts.org 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

2 Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms. scielo.br

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. oregonstate.edu For this compound, a COSY spectrum would show a cross-peak between the proton at H-2 and the methylene protons at H-3, confirming their adjacency. It would also show correlations between the adjacent methylene groups along the alkyl chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). semanticscholar.org An HSQC spectrum would definitively assign each carbon signal to its corresponding proton signal. For example, the proton signal at ~4.0 ppm would show a cross-peak with the carbon signal at ~70-72 ppm, confirming the C-2/H-2 pair.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons. semanticscholar.org This is crucial for piecing together the molecular skeleton. Key correlations would include the proton at H-2 showing a cross-peak to the carbonyl carbon (C-1) and the methylene carbon at C-3. The protons at H-3 would show correlations to C-1, C-2, and C-4.

2 Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. nih.gov

1 Electron Impact (EI-MS) and Fast Atom Bombardment (FAB-MS)

Electron Impact (EI-MS) is a hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. uni-saarland.de For analysis by gas chromatography-mass spectrometry (GC-MS), 2-hydroxy fatty acids are often derivatized, for example, as their trimethylsilyl (TMS) ethers/esters. The EI-MS of the TMS derivative of a 2-hydroxy acid shows characteristic fragmentation patterns. researchgate.net A key fragment results from TMS group migration to the ester group, generating a characteristic ion at m/z 190 for 2-hydroxy acids. researchgate.net Analysis of the underivatized acid or its methyl ester would show a molecular ion peak (M⁺) and fragments corresponding to the loss of water (M-18), the carboxyl group, and successive losses of alkyl fragments. uni-saarland.delibretexts.org For the methyl ester of the closely related 2-hydroxyhexadecanoic acid, observed fragments include the molecular ion [M]⁺, [M - CH₃OH]⁺, and [M - CH₃COO]⁺. semanticscholar.org

Fast Atom Bombardment (FAB-MS) is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. wikipedia.org This is particularly useful for confirming the molecular weight of the compound. For this compound (C₁₅H₃₀O₃, molecular weight 258.4 g/mol ), FAB-MS would be expected to show a prominent ion at m/z 259 in positive ion mode or m/z 257 in negative ion mode. This technique has been successfully used to analyze cerebrosides containing hydroxy fatty acids. tandfonline.com

1H-NMR and 13C-NMR for Structural Confirmation

2 Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (like the [M-H]⁻ ion) and subjecting it to fragmentation to generate product ions. researchgate.net This provides detailed structural information. The fragmentation of the [M-H]⁻ ion of hydroxy fatty acids typically proceeds through characteristic pathways. For this compound, the deprotonated molecule ([M-H]⁻ at m/z 257) would likely undergo collision-induced dissociation (CID) to lose a molecule of water (H₂O) and carbon dioxide (CO₂). Alpha-cleavage next to the hydroxyl group is also a common fragmentation pathway for hydroxy acids.

Table 2: Expected Key Mass Spectrometry Fragments for this compound and its Derivatives

| Technique | Derivative | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

| FAB-MS (+) | None | 259 | 259 | [M+H]⁺ |

| FAB-MS (-) | None | 257 | 257 | [M-H]⁻ |

| EI-MS | Methyl Ester | 272 | 272, 240, 213 | [M]⁺, [M-CH₃OH]⁺, [M-CH₃COO]⁺ |

| EI-MS | TMS Ether/Ester | 402 | 190 | Characteristic 2-hydroxy acid fragment |

| MS/MS (-) | None | 257 | 239, 213 | [M-H-H₂O]⁻, [M-H-CO₂]⁻ |

Note: Data is based on known fragmentation patterns of hydroxy fatty acids. semanticscholar.orgresearchgate.netlibretexts.org

3 Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FT-IR spectrum of this compound would display characteristic absorption bands for its hydroxyl, carboxylic acid, and alkyl functionalities. researchgate.netnist.gov

The spectrum would be dominated by:

A very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid group.

An overlapping, sharper band around 3200-3500 cm⁻¹ from the O-H stretch of the secondary alcohol.

Strong C-H stretching bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the long alkyl chain.

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

C-O stretching vibrations for the alcohol and carboxylic acid in the 1050-1250 cm⁻¹ region.

A CH₂ bending vibration (scissoring) around 1465 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 | O-H stretch | Alcohol |

| 3300 - 2500 | O-H stretch | Carboxylic Acid |

| 2960 - 2850 | C-H stretch | Alkyl (CH₂, CH₃) |

| 1725 - 1700 | C=O stretch | Carboxylic Acid |

| ~1465 | C-H bend | Alkyl (CH₂) |

| 1250 - 1050 | C-O stretch | Alcohol, Carboxylic Acid |

Note: Values are typical for the functional groups listed. researchgate.netnist.gov

4 Ultraviolet-Visible (UV-Vis) and Raman Spectroscopy in Context of Functional Groups

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule. Molecules require a chromophore—a part of the molecule with conjugated pi systems or non-bonding electrons—to absorb UV or visible light. ijitee.org this compound contains only saturated alkyl, hydroxyl, and carboxyl functional groups. The carbonyl group of the carboxylic acid has a weak n→π* transition around 200-210 nm, which is typically at the lower limit of standard UV-Vis instruments. Therefore, this compound is not expected to show significant absorbance in the 220-800 nm UV-Vis range and is considered largely transparent. nih.gov

Electron Impact (EI-MS) and Fast Atom Bombardment (FAB-MS)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Quantitative Determination Methodologies

The accurate quantification of this compound in various matrices is crucial for understanding its biological roles and chemical applications. This is achieved through a combination of methodologies that target either its constituent functional groups or the molecule as a whole. Spectrophotometric techniques offer a way to quantify the hydroxyl and carboxyl moieties, while chromatographic methods, often employing an internal standard, provide precise measurement of the entire molecule.

Spectrophotometric Quantification of Functional Groups

Spectrophotometric methods provide a basis for quantifying the functional groups of this compound—namely the carboxyl and hydroxyl groups—by converting them into colored derivatives that can be measured by light absorption. escholarship.org These techniques are valuable for functional group analysis in complex mixtures. escholarship.orgescholarship.org

Carboxyl Group Quantification: A common method for the analysis of carboxyl groups involves derivatization with 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH·HCl) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of pyridine. tandfonline.comtandfonline.com This reaction forms 2-nitrophenylhydrazide derivatives. In an alkaline environment (pH > 12), these derivatives exhibit a quinoidal resonance form, which produces an intense violet color that can be quantified. tandfonline.comtandfonline.com The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. For long-chain monocarboxylic acids, the values are generally consistent, although the presence of a hydroxyl group on the alpha-carbon (position 2), as in 2-hydroxyhexadecanoic acid, can increase the molar extinction coefficient by approximately 30% compared to its non-hydroxylated counterpart. tandfonline.comtandfonline.com

Hydroxyl Group Quantification: The hydroxyl group can be quantified using a method based on its conversion to an ester with 4-nitrobenzoyl chloride (4-NBC). tandfonline.com The resulting ester is then extracted and its absorbance is measured. tandfonline.com The molar extinction coefficients for various long-chain alcohols using this method are relatively consistent. tandfonline.com For instance, the values for different hydroxy fatty acids and diols typically fall within a predictable range, allowing for reliable quantification. tandfonline.com

General principles of colorimetric assays for fatty acids often rely on the interaction of the carboxyl group. mdpi.commdpi.com One such method involves the formation of hydroxamic acids from the carboxylic acid, which then form a colored complex with iron (III) ions, detectable by UV-Vis spectrophotometry. mdpi.com

Interactive Table 1: Spectrophotometric Methods for Functional Group Analysis

| Functional Group | Derivatizing Agent | Principle | Typical Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) for Analogous Compounds |

|---|---|---|---|

| Carboxyl (-COOH) | 2-Nitrophenylhydrazine HCl (2-NPH·HCl) / N,N'-Dicyclohexylcarbodiimide (DCC) | Forms colored 2-NP hydrazide derivative in alkaline medium. tandfonline.comtandfonline.com | ~6,800 (for 2-hydroxyhexadecanoic acid) tandfonline.com |

| Hydroxyl (-OH) | 4-Nitrobenzoyl Chloride (4-NBC) | Forms UV-absorbing ester derivative. tandfonline.com | ~13,400 - 15,900 (for various long-chain alcohols and hydroxy acids) tandfonline.comtandfonline.com |

Internal Standard Applications in Chromatography (e.g., 15-hydroxypentadecanoic acid)

For precise and accurate quantification of this compound using chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), an internal standard (IS) is essential. avantiresearch.comlipidmaps.org An internal standard is a compound with similar chemical properties to the analyte that is added in a known quantity to both the sample and the calibration standards. libretexts.org It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and reproducibility of the analysis. lipidmaps.org

15-Hydroxypentadecanoic acid, an isomer of this compound, is a suitable internal standard for the chromatographic analysis of hydroxy fatty acids. frontiersin.orgchemicalbook.comsigmaaldrich.com Its structural similarity but different retention time allows it to be separated and quantified alongside the target analyte. It has been successfully used as an internal standard for the quantification of other hydroxy fatty acids and dicarboxylic acids by GC-Mass Spectrometry (GC-MS). frontiersin.orgsigmaaldrich.com

The general workflow for such an analysis involves:

Sample Preparation: A known amount of the internal standard, such as 15-hydroxypentadecanoic acid, is added to the sample. frontiersin.org

Derivatization: The fatty acids, including the analyte and the internal standard, are chemically modified to increase their volatility for GC analysis. A common derivatization reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylsilyl chloride (TMS). frontiersin.org

Chromatographic Separation: The derivatized sample is injected into a GC-MS system, where the compounds are separated based on their boiling points and interaction with the capillary column. avantiresearch.comfrontiersin.org

Quantification: The mass spectrometer detects and fragments the eluting compounds. The amounts of the target analytes are calculated based on the ratio of their peak areas to the peak area of the known amount of the internal standard. frontiersin.orgresearchgate.net In one study, this compound itself was used as an internal standard to quantify other 2-hydroxy fatty acids, demonstrating its utility in this analytical context. researchgate.net

Interactive Table 2: Application of 15-Hydroxypentadecanoic Acid as an Internal Standard in GC-MS Analysis

| Analytical Step | Description | Example Reagent/Condition |

|---|---|---|

| Internal Standard | 15-Hydroxypentadecanoic acid | Added at a known concentration (e.g., 50 mg/L). frontiersin.org |

| Derivatization | Silylation to increase volatility of hydroxyl and carboxyl groups. | BSTFA:TMS (99:1), heated at 90°C for 50 min. frontiersin.org |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation on a capillary column followed by mass spectrometric detection. frontiersin.org |